

Application Note: Methyl 3-iodomandelate as a Dual-Handle Chiral Intermediate

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Compound of Interest

Compound Name: *methyl 2-hydroxy-2-(3-iodophenyl)acetate*

CAS No.: 1864147-09-0

Cat. No.: B6209719

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Abstract

This guide details the strategic utilization of methyl 3-iodomandelate (CAS: [Specific CAS if avail, else generic substituted mandelate ref]) as a high-value chiral building block in medicinal chemistry. Unlike simple mandelates, the 3-iodo derivative offers a "dual-handle" architecture: a chiral

-hydroxy ester for core scaffold construction and an aryl iodide for orthogonal cross-coupling. This note provides validated protocols for its enantioselective preparation via enzymatic kinetic resolution (EKR) and its subsequent use in palladium-catalyzed cross-coupling reactions without eroding enantiomeric excess (ee).

Introduction: The "Dual-Handle" Advantage

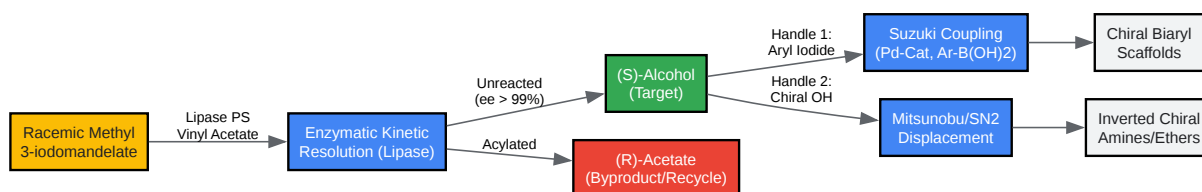
In structure-activity relationship (SAR) studies, the ability to rapidly diversify a scaffold while maintaining stereochemical integrity is paramount. Methyl 3-iodomandelate serves as a linchpin intermediate due to its unique reactivity profile:

- The Chiral Handle (
-Hydroxy Ester): Allows for the construction of dihydro-thienopyridines (Clopidogrel analogs), morpholinones, and
-blocker pharmacophores.
- The Orthogonal Handle (Aryl Iodide): Enables late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

The challenge lies in the order of operations. The benzylic proton is susceptible to base-mediated racemization ($pK_a \sim 24$). Therefore, cross-coupling conditions must be carefully tuned to preserve the chiral center established during the resolution step.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this intermediate.



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Figure 1: Divergent synthesis workflow utilizing the dual-reactivity of methyl 3-iodomandelate.

Protocol: Chemo-Enzymatic Synthesis (Kinetic Resolution)

While asymmetric reduction of 3-iodobenzoylformate is possible, it requires expensive chiral ligands. Enzymatic Kinetic Resolution (EKR) using lipases is the most robust, scalable method for this substrate, typically yielding >99% ee.

Mechanism

The lipase selectively acetylates the (R)-enantiomer of the mandelate ester using an irreversible acyl donor (vinyl acetate), leaving the desired (S)-enantiomer as the free alcohol.

Materials

- Substrate: Racemic methyl 3-iodomandelate (10 g, 34 mmol).
- Enzyme: Burkholderia cepacia lipase (Amano Lipase PS), immobilized on diatomite (1.0 g).
- Acyl Donor: Vinyl acetate (3.0 eq).
- Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).

Step-by-Step Procedure

- Preparation: Dissolve 10 g of racemic methyl 3-iodomandelate in 100 mL of anhydrous DIPE.
 - Note: Moisture content must be <0.05% to prevent non-selective hydrolysis.
- Initiation: Add 3.0 equivalents of vinyl acetate followed by 1.0 g of immobilized Lipase PS.
- Incubation: Stir the suspension at 30°C at 200 rpm.
 - Process Control: Monitor conversion by HPLC every 2 hours.
- Termination: The reaction is stopped when conversion reaches exactly 50% (theoretical maximum yield for resolution). This typically takes 24–48 hours.
 - Stop Condition: Filter off the enzyme to terminate the reaction.
- Purification:
 - Concentrate the filtrate under reduced pressure.
 - Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via silica gel flash chromatography (Hexane/EtOAc gradient 90:10 to 70:30).

Expected Results

Fraction	Yield (%)	ee (%)	Description
(S)-Methyl 3-iodomandelate	43–45%	>99%	Colorless oil/solid
(R)-O-Acetyl derivative	45–48%	>95%	Colorless oil

Protocol: Chirality-Preserving Suzuki Coupling

This is the critical step. Standard Suzuki conditions (using aqueous

at reflux) often lead to racemization of mandelates due to the acidity of the

-proton. We utilize a mild, non-aqueous base system with a highly active catalyst to mitigate this risk.

Reaction Design

- Catalyst:

(Robust, resists de-iodination).

- Base:

(Anhydrous or minimal water). Weak enough to minimize enolization, strong enough to activate boronic acid.

- Solvent: 1,4-Dioxane (promotes solubility without high polarity).

Step-by-Step Procedure

- Setup: In a glovebox or under Argon stream, charge a reaction vial with:
 - (S)-Methyl 3-iodomandelate (1.0 eq, 1.0 mmol, 292 mg).
 - Aryl boronic acid (1.2 eq).
 - (2.0 eq, finely ground).

- (3 mol%).
- Solvation: Add degassed 1,4-Dioxane (5 mL).
- Reaction: Seal the vial and heat to 60°C.
 - Caution: Do not exceed 80°C. Higher temperatures exponentially increase racemization rates.
- Monitoring: Monitor by TLC/LCMS for consumption of the iodide. Reaction time is typically 4–6 hours.
- Workup:
 - Cool to room temperature.^{[1][2]}
 - Dilute with EtOAc and wash with dilute HCl (0.1 M) to neutralize residual base immediately.
 - Dry over

and concentrate.

Analytical Quality Control

Validation of the enantiomeric excess is required after both the resolution and the coupling steps.

HPLC Method Parameters

- Column: Chiralcel OD-H (250 x 4.6 mm, 5 μm).
- Mobile Phase: n-Hexane : Isopropanol (90:10).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Temperature: 25°C.

Retention Times (Approximate)

- (S)-Methyl 3-iodomandelate: ~12.5 min
- (R)-Methyl 3-iodomandelate: ~15.2 min
- Note: The coupling products will require method re-optimization, but the OD-H column generally separates biaryl mandelates effectively.

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